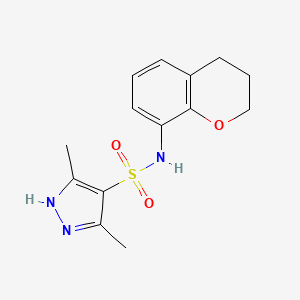

![molecular formula C15H17NO2 B6639389 [3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)

[3-(2-Phenoxyethylamino)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-(2-Phenoxyethylamino)phenyl]methanol, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in 1947 by the chemist Harold A. Alkire. Since then, it has been used in various scientific research applications, particularly in the field of pharmacology.

Mechanism of Action

[3-(2-Phenoxyethylamino)phenyl]methanolmine works by irreversibly binding to alpha receptors, thereby preventing the action of adrenaline and noradrenaline on these receptors. This leads to vasodilation, which results in a decrease in blood pressure. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can also inhibit the release of catecholamines, which are hormones that play a role in the body's stress response.

Biochemical and Physiological Effects:

[3-(2-Phenoxyethylamino)phenyl]methanolmine has been shown to have a number of biochemical and physiological effects. It can cause a decrease in blood pressure, heart rate, and cardiac output. It can also cause vasodilation, which can improve blood flow to certain areas of the body. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause relaxation of smooth muscle, which can be useful in the treatment of conditions such as urinary retention.

Advantages and Limitations for Lab Experiments

[3-(2-Phenoxyethylamino)phenyl]methanolmine has several advantages for use in lab experiments. It is a well-established alpha-adrenergic blocker, which means that its mechanism of action is well-understood. It is also relatively easy to synthesize, and is readily available from commercial sources. However, there are some limitations to its use. [3-(2-Phenoxyethylamino)phenyl]methanolmine is an irreversible alpha-blocker, which means that its effects can be long-lasting. This can make it difficult to study the short-term effects of alpha-blockade. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause a number of side effects, which can complicate the interpretation of experimental results.

Future Directions

There are several areas of future research that could be explored with regards to [3-(2-Phenoxyethylamino)phenyl]methanolmine. One potential direction is the development of more selective alpha-blockers, which could have fewer side effects than [3-(2-Phenoxyethylamino)phenyl]methanolmine. Additionally, further research could be conducted to better understand the long-term effects of alpha-blockade, particularly with regards to cardiovascular health. Finally, [3-(2-Phenoxyethylamino)phenyl]methanolmine could be studied in combination with other drugs to determine whether it could be used as part of a multi-drug therapy for conditions such as hypertension.

Synthesis Methods

The synthesis of [3-(2-Phenoxyethylamino)phenyl]methanolmine involves the reaction of 3-nitrobenzyl chloride with 2-phenoxyethanol in the presence of sodium hydroxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst. This process yields [3-(2-Phenoxyethylamino)phenyl]methanolmine in high purity.

Scientific Research Applications

[3-(2-Phenoxyethylamino)phenyl]methanolmine has been extensively studied for its pharmacological properties. It has been found to be an effective alpha-adrenergic blocker, which means that it can block the action of adrenaline and noradrenaline on alpha receptors in the body. This makes it useful in the treatment of conditions such as hypertension, pheochromocytoma, and Raynaud's disease.

properties

IUPAC Name |

[3-(2-phenoxyethylamino)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBXWMHCIXUPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

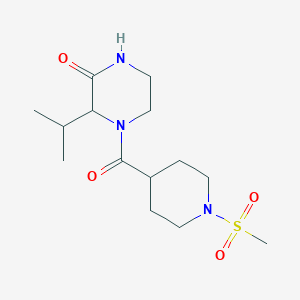

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

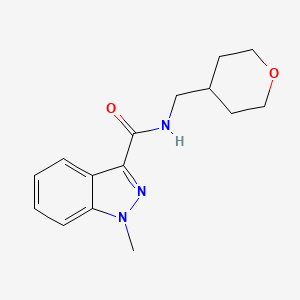

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)

![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)

![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)

![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)

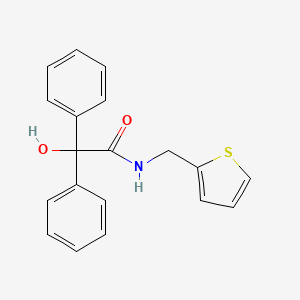

![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)

![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)